JYL-273
Description
Biological Significance of TRPV1 in Diverse Physiological Systems
The Transient Receptor Potential Vanilloid 1 (TRPV1) channel is a crucial protein for detecting and regulating body temperature and sensing scalding heat and pain (nociception). It is widely expressed in the nervous system and beyond, highlighting its involvement in a vast array of physiological and pathophysiological processes.
Nervous System and Pain Perception: TRPV1 is most famously known for its role in pain pathways. xiahepublishing.com It is predominantly expressed in the peripheral nervous system, specifically in the small- and medium-diameter sensory neurons of the dorsal root, trigeminal, and nodose ganglia. Activation of these neurons by noxious stimuli leads to the sensation of pain and the release of neuropeptides like substance P and calcitonin gene-related peptide (CGRP), which contribute to neurogenic inflammation. mdpi.com The channel's sensitivity is heightened by inflammatory mediators, making it a key factor in thermal hyperalgesia (increased sensitivity to heat) associated with tissue injury and inflammation. Beyond the periphery, TRPV1 is also present in the central nervous system (CNS) in areas like the hippocampus, hypothalamus, and spinal cord. mdpi.comresearchgate.net In the CNS, it is implicated in modulating synaptic transmission, neuronal plasticity, and central pain states. mdpi.com
Inflammation and Immune Response: TRPV1 plays a complex, dual role in inflammation. Its activation on sensory nerve endings can promote neurogenic inflammation through the release of proinflammatory factors. However, TRPV1 is also expressed on various immune cells, including T cells, microglia, and astrocytes, where its activation can modulate immune responses. nih.gov For instance, TRPV1 activation in T cells is important for T cell receptor signaling and cytokine production. In microglia, the brain's resident immune cells, TRPV1 is involved in processes like autophagy and inflammation. Some studies suggest that TRPV1 activation can even have anti-inflammatory effects under certain conditions.
Other Physiological Systems: The functional relevance of TRPV1 extends to numerous other organ systems:
Cardiovascular System: TRPV1 is expressed in perivascular nerves, endothelial cells, and smooth muscle cells, where it contributes to the regulation of vascular tone, blood pressure, and blood flow. biorxiv.orgxiahepublishing.com
Respiratory System: In the airways, TRPV1 is found on sensory nerves, and its activation can trigger coughs and neurogenic inflammation.
Gastrointestinal Tract: TRPV1 is involved in gut motility, the stimulation of mucus secretion, and visceral pain perception. xiahepublishing.com
Urinary System: The channel plays a role in bladder function, including the micturition reflex and the regulation of muscle contractility. xiahepublishing.com
Metabolic Homeostasis: Research indicates TRPV1's involvement in energy homeostasis and metabolism, with long-term capsaicin (B1668287) feeding shown to prevent obesity in some animal models. xiahepublishing.com
Chemical Probes and Agonists Targeting TRPV1 in Mechanistic Research
Chemical probes, particularly agonists, are fundamental tools for investigating the multifaceted roles of TRPV1. biorxiv.org These molecules allow researchers to selectively activate the channel, enabling the study of its downstream physiological effects and its mechanisms of action. patsnap.comacs.org
The most well-known TRPV1 agonist is capsaicin , the compound responsible for the heat of chili peppers. Its discovery and use as a research tool were pivotal, leading to the eventual cloning of the TRPV1 receptor itself. mdpi.com Another potent natural agonist is resiniferatoxin (B1680534) (RTX) , which is significantly more powerful than capsaicin. biorxiv.orgnih.gov The availability of such potent and specific agonists has been instrumental in mapping the distribution and function of TRPV1 from the molecular level to entire physiological systems. biorxiv.org
In addition to these exogenous agonists, the body produces its own TRPV1 activators, known as endovanilloids. These include lipid metabolites like anandamide (B1667382) (an endocannabinoid), N-arachidonoyl dopamine (B1211576) (NADA) , and 12-hydroperoxyeicosatetraenoic acid (12-HPETE) . The study of these endogenous molecules helps to elucidate the physiological conditions under which TRPV1 is naturally activated.
A key phenomenon associated with TRPV1 agonists is desensitization. Prolonged or repeated exposure to an agonist like capsaicin leads to a state where the channel no longer responds to stimuli, a process that results in a lasting analgesic effect. xiahepublishing.com This unique property is a central focus of research, as it represents a potential strategy for long-term pain relief. patsnap.com
The development of synthetic vanilloids and other chemical probes continues to be an active area of research. patsnap.comacs.org These efforts aim to create molecules with different properties—for example, agonists that can induce desensitization without the initial pungent or painful sensation associated with capsaicin. acs.org Such tools, including compounds like Olvanil and Arvanil , are valuable for fine-tuning the study of TRPV1 and exploring its therapeutic potential. acs.org The rich pharmacology of TRPV1, with a wide array of agonists and antagonists, makes it an exemplary target for chemical biology approaches aimed at understanding complex physiological processes. nih.gov
Overview of JYL-273 as a Research Compound and TRPV1 Agonist
This compound is a synthetic compound identified in chemical biology research as a potent agonist of the TRPV1 receptor. scbt.commedchemexpress.commedkoo.com It is utilized as a research tool to probe the functions and pharmacological characteristics of the TRPV1 channel.
Chemically, this compound is a complex molecule with a thiourea (B124793) core, distinct from the vanilloid structure of capsaicin. medkoo.comnih.gov Its systematic IUPAC name is [2-[(4-tert-butylphenyl)methyl]-3-[(4-hydroxy-3-methoxyphenyl)methylcarbamothioylamino]propyl] 2,2-dimethylpropanoate. nih.gov
Table 1: Chemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C28H40N2O4S | scbt.comnih.gov |
| Molecular Weight | 500.7 g/mol | scbt.comnih.gov |
| CAS Number | 289902-71-2 | scbt.comnih.gov |
| IUPAC Name | [2-[(4-tert-butylphenyl)methyl]-3-[(4-hydroxy-3-methoxyphenyl)methylcarbamothioylamino]propyl] 2,2-dimethylpropanoate | nih.gov |
Research studies have classified this compound as a potent TRPV1 agonist, with some reports suggesting it has a higher potency than capsaicin. scbt.com In one study using Chinese Hamster Ovary (CHO) cells engineered to express the TRPV1 channel, this compound demonstrated an IC50 value of 361 nM. medchemexpress.com However, its functional effects appear to vary depending on the biological context. A study investigating the structure-activity relationships of TRPV1 agonists on rat skeletal muscle arteries found that while this compound was effective at activating sensory neurons (as measured by an eye-wiping assay), it did not cause the vascular constriction observed with capsaicin. This finding suggests that the pharmacological properties of TRPV1 channels on arterioles may differ from those on sensory neurons, and that this compound can be a useful tool for dissecting these differences.
Table 2: Comparison of Selected TRPV1 Agonists
| Compound | Type | Key Research Finding | Source |
|---|---|---|---|
| Capsaicin | Natural (Exogenous) | Prototypical agonist used to identify and characterize TRPV1; activation causes pain and subsequent desensitization. | |
| Resiniferatoxin (RTX) | Natural (Exogenous) | An ultrapotent agonist, used to study receptor desensitization and for nerve ablation experiments. | nih.gov |
| Anandamide | Endogenous | An endocannabinoid that acts as a full or partial agonist, linking the endocannabinoid and endovanilloid systems. | |
| This compound | Synthetic | Potent agonist that activates sensory neuron TRPV1 but may not activate vascular TRPV1, suggesting receptor subtype or tissue-specific differences. | scbt.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[2-[(4-tert-butylphenyl)methyl]-3-[(4-hydroxy-3-methoxyphenyl)methylcarbamothioylamino]propyl] 2,2-dimethylpropanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H40N2O4S/c1-27(2,3)22-11-8-19(9-12-22)14-21(18-34-25(32)28(4,5)6)17-30-26(35)29-16-20-10-13-23(31)24(15-20)33-7/h8-13,15,21,31H,14,16-18H2,1-7H3,(H2,29,30,35) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVYDDDOENZEUAG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)CC(CNC(=S)NCC2=CC(=C(C=C2)O)OC)COC(=O)C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H40N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30430957 | |
| Record name | [2-[(4-tert-butylphenyl)methyl]-3-[(4-hydroxy-3-methoxyphenyl)methylcarbamothioylamino]propyl] 2,2-dimethylpropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30430957 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
500.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
289902-71-2 | |
| Record name | [2-[(4-tert-butylphenyl)methyl]-3-[(4-hydroxy-3-methoxyphenyl)methylcarbamothioylamino]propyl] 2,2-dimethylpropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30430957 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preclinical Pharmacological Characterization of Jyl 273
Agonistic Activity and Potency at TRPV1 Receptors
The agonistic activity and potency of JYL-273 at TRPV1 receptors have been assessed through in vitro concentration-response relationships and comparisons with known reference compounds such as capsaicin (B1668287) and resiniferatoxin (B1680534).
In Vitro Concentration-Response Relationships (e.g., IC50 in CHO-TRPV1 cell lines)
In vitro studies utilizing Chinese Hamster Ovary (CHO) cell lines transfected with rat TRPV1 (CHO-TRPV1) have been employed to determine the potency of this compound. This compound functions as a TRPV1 agonist medchemexpress.com. In these cell lines, this compound demonstrated an IC50 value of 361 nM medchemexpress.com.
Comparative Agonist Efficacy and Potency with Reference Compounds (e.g., Capsaicin, Resiniferatoxin)
Comparisons between this compound and reference TRPV1 agonists like capsaicin and resiniferatoxin reveal differences in their pharmacological profiles, particularly in specific tissue types. This compound is described as a potent TRPV1 agonist scbt.comlabroots.com. While capsaicin effectively evoked constrictor responses in isolated rat skeletal muscle arteries, this compound was ineffective in inducing vasoconstriction in this preparation across a concentration range of 0.1 nM to 1 µM nih.gov. Similarly, resiniferatoxin also did not cause arteriolar vasoconstriction nih.gov.
Despite its lack of effect on arteriolar diameter, this compound, along with resiniferatoxin and capsaicin, demonstrated the ability to activate sensory neurons. In an eye wiping assay in rats, a measure of sensory activation, this compound increased the number of responses nih.gov. This suggests that this compound can activate TRPV1 receptors on sensory neurons, similar to capsaicin and resiniferatoxin nih.gov.
Table 1 summarizes the comparative effects of this compound, Capsaicin, and Resiniferatoxin in rat skeletal muscle arteries and a sensory activation assay.
| Compound | Arteriolar Vasoconstriction (Rat Skeletal Muscle Arteries) | Sensory Activation (Rat Eye Wiping Assay) |
| This compound | Ineffective (0.1 nM - 1 µM) nih.gov | Increased responses nih.gov |
| Capsaicin | Evoked constrictor response nih.gov | Increased responses nih.gov |
| Resiniferatoxin | Without effect nih.gov | Increased responses nih.gov |
Receptor Desensitization and Tachyphylaxis Induced by this compound
A notable characteristic of TRPV1 agonists is their ability to induce receptor desensitization or tachyphylaxis upon repeated or prolonged exposure. This compound has been shown to cause this phenomenon.
Kinetics of TRPV1 Desensitization in Experimental Models
In experiments using isolated rat skeletal muscle arteries, although this compound did not cause vasoconstriction, a 20-minute incubation with 1 µM this compound led to complete desensitization of arteriolar TRPV1 . This was evidenced by the complete absence of a constrictor response to a subsequent application of capsaicin . This finding is consistent with observations for resiniferatoxin, which also induced complete tachyphylaxis on vascular TRPV1 without eliciting functional effects itself . Maximal doses of several tested agonists, including this compound and resiniferatoxin, were found to induce complete desensitization (tachyphylaxis) of arteriolar TRPV1, with capsaicin being an exception in this specific model nih.gov.
Mechanistic Insights into this compound-Mediated Receptor Tachyphylaxis
The mechanisms underlying TRPV1 desensitization are complex and can involve phosphorylation and dephosphorylation events . Studies suggest that protein kinase C (PKC)- or protein kinase A (PKA)-mediated phosphorylation and calcineurin-mediated dephosphorylation play roles in regulating TRPV1 sensitivity and desensitization . Research on anandamide (B1667382), another compound that evokes complete tachyphylaxis on vascular TRPV1 without functional effects similar to this compound and resiniferatoxin, showed that its mediated tachyphylaxis was antagonized by a protein phosphatase 2B (calcineurin) inhibitor . This observation points towards a potential involvement of calcineurin in the tachyphylaxis induced by compounds like this compound and resiniferatoxin in vascular smooth muscle cells .
Pharmacological Profile of this compound on TRPV1-Mediated Responses in Specific Cell Types
The pharmacological actions of this compound on TRPV1-mediated responses have been examined in specific cell types, primarily those expressing functional TRPV1 receptors. As discussed in the previous sections, this compound activates TRPV1 in CHO cells transfected with rat TRPV1, as indicated by calcium influx studies used to determine its IC50 medchemexpress.com.
In smooth muscle cells of isolated rat skeletal muscle arteries, this compound interacts with TRPV1 receptors, leading to their desensitization upon prolonged exposure, despite not causing a direct vasoconstrictor response nih.gov. This highlights a dissociation between the ability to activate downstream functional responses (like vasoconstriction) and the capacity to induce receptor desensitization in this specific cell type nih.gov.
Furthermore, the activation of sensory neuron TRPV1 by this compound was demonstrated in vivo using the rat eye wiping assay nih.gov. This indicates that this compound can stimulate TRPV1 receptors present on sensory neurons, contributing to responses associated with sensory activation nih.gov.
Studies in Sensory Neurons (e.g., eye wiping assay)
Studies investigating the effects of this compound on sensory neurons have frequently employed the eye wiping assay as a measure of sensory activation. The eye wiping assay is a behavioral test commonly used in rodents to assess the irritant potential of substances applied to the eye, reflecting the activation of nociceptive sensory neurons innervating the ocular surface. researchgate.net Activation of these neurons, often involving TRPV1 receptors, leads to a characteristic eye wiping or rubbing response. researchgate.netwustl.edu
Research findings indicate that this compound increased the number of responses, indicative of sensory activation, in the eye wiping assay. researchgate.net This suggests that this compound is capable of stimulating sensory neurons, a property often associated with agonists of the TRPV1 receptor, which is known to be expressed on sensory nerve fibers. researchgate.net Comparative studies with other TRPV1 agonists like capsaicin, resiniferatoxin, MSK-195, and JYL-79 also showed increased eye wipes, although differences in their vascular effects were noted. researchgate.net
The following table summarizes representative findings from eye wiping assays involving this compound and other compounds:
| Compound | Sensory Activation (Eye Wipes) |
| This compound | Increased |
| Capsaicin | Increased |
| Resiniferatoxin | Increased |
| MSK-195 | Increased |
| JYL-79 | Increased |
| JYL-1511 | Did not evoke significant effects |
| Solvent (Control) | Low |
Studies in Vascular Smooth Muscle Cells (e.g., arteriolar constriction)
The pharmacological characterization of this compound has also included investigations into its effects on vascular smooth muscle cells, particularly in the context of arteriolar constriction. Vascular smooth muscle cells play a crucial role in regulating blood vessel diameter and thus blood flow and pressure. wikipedia.orgmdpi.com Functional TRPV1 receptors are also expressed in peripheral arteries and can influence microvascular diameter. researchgate.net
Studies examining the acute effects of this compound on vascular smooth muscle have shown that this compound was without effect in evoking acute activation of vascular TRPV1 receptors in isolated, pressurized skeletal muscle arterioles. researchgate.net It did not cause vascular constriction in these preparations. researchgate.netunideb.hu This contrasts with the effects of other TRPV1 agonists, such as capsaicin, MSK-195, and JYL-79, which were shown to evoke vascular constrictions. researchgate.net
However, despite the lack of acute constrictor effect, treatment with this compound (at a concentration of 1 µM for 20 minutes) was found to desensitize the receptors to subsequent administration of capsaicin (1 µM) after a period of regeneration. This suggests that while this compound may not acutely activate vascular TRPV1 to induce constriction, it can interact with the receptor in a manner that affects its subsequent responsiveness to other agonists.
The differing effects of this compound on sensory neurons and vascular smooth muscle highlight potential differences in the pharmacological properties of TRPV1 receptors in these distinct tissue types in the rat. researchgate.net
The following table summarizes representative findings from arteriolar constriction studies involving this compound and other compounds:
| Compound | Acute Vascular Constriction | Desensitization to Capsaicin (after regeneration) |
| This compound | No effect | Yes |
| Capsaicin | Constriction | Yes |
| Resiniferatoxin | No effect | Yes |
| MSK-195 | Constriction | Yes |
| JYL-79 | Constriction | Yes |
Cellular and Molecular Mechanisms of Jyl 273 Action
Receptor Binding and Activation Dynamics
Receptor binding and activation dynamics are fundamental processes in cellular signaling, involving the interaction of a ligand with a specific receptor protein, leading to a cascade of intracellular events. The transient receptor potential vanilloid 1 (TRPV1) channel is a well-studied example of an ion channel that undergoes conformational changes upon ligand binding, affecting its gating and ion permeability mdpi.com.
Ligand-Receptor Interaction Modeling
Ligand-receptor interaction modeling aims to understand and predict how molecules bind to their target receptors. This involves studying binding kinetics, including association and dissociation rates, and utilizing computational techniques such as molecular docking and molecular dynamics simulations to model the interaction at an atomic level mdpi.comwikipedia.org. These methods can provide insights into binding affinity, specificity, and the potential conformational changes induced by ligand binding mdpi.com. While these modeling techniques are broadly applicable to studying receptor-ligand interactions, specific data regarding the application of these methods to JYL-273 were not found in the available search results.
Conformational Changes of TRPV1 upon this compound Binding
TRPV1 is a tetrameric ion channel whose activation by various stimuli, including heat, low pH, and vanilloids, involves significant conformational rearrangements mdpi.com. These changes can include the movement of pore-forming helices, leading to the opening of the channel gate and subsequent ion flux mdpi.com. Studies utilizing techniques such as cryo-electron microscopy (cryo-EM) have provided detailed structural information on TRPV1 in different conformational states, shedding light on the molecular mechanisms of gating mdpi.com. Bioluminescence resonance energy transfer (BRET) techniques can also monitor conformational changes during TRPV1 gating . However, specific research detailing the conformational changes of TRPV1 directly induced by this compound binding was not identified in the provided search results.
Intracellular Signaling Pathways Modulated by this compound
Upon receptor activation, intracellular signaling pathways are modulated, relaying the signal from the cell membrane to various intracellular targets. These pathways often involve changes in the concentration of second messengers and the activation or inhibition of protein kinases.
Regulation of Intracellular Calcium Levels
Intracellular calcium ions (Ca²⁺) are crucial second messengers involved in a wide array of cellular processes, including neurotransmission, muscle contraction, and gene expression libretexts.org. Ion channels like TRPV1, when activated, facilitate the influx of extracellular calcium, leading to an increase in intracellular calcium concentration mdpi.comlibretexts.org. The regulation of intracellular calcium levels is tightly controlled by various mechanisms, including calcium pumps, exchangers, and buffering proteins, as well as release from intracellular stores like the endoplasmic reticulum libretexts.org. While changes in intracellular calcium are a common consequence of activating ion channels like TRPV1, specific data demonstrating how this compound modulates intracellular calcium levels were not found in the available search results.
Activation of Downstream Protein Kinase Cascades (e.g., PKC, PKA, Calcineurin involvement)
Activation of cell surface receptors can trigger downstream signaling cascades involving various protein kinases, such as Protein Kinase C (PKC), Protein Kinase A (PKA), and the phosphatase Calcineurin libretexts.orglongdom.orgnih.govresearchgate.netpancreapedia.org. These enzymes play critical roles in phosphorylating target proteins, thereby altering their activity and influencing diverse cellular functions libretexts.orglongdom.org. For instance, PKA regulates numerous metabolic pathways and can be involved in oscillatory signaling circuits with calcium and cAMP libretexts.org. Calcineurin is a calcium/calmodulin-dependent phosphatase that plays a key role in pathways leading to transcriptional regulation pancreapedia.org. While these protein kinases and phosphatases are integral components of many intracellular signaling networks, specific information on how this compound binding to its target modulates these particular protein kinase cascades was not identified in the provided search results.
Biochemical Pathway Intersections and Regulation
Role of TRPV1 in Broader Biochemical Networks
The transient receptor potential vanilloid 1 (TRPV1) channel is a multimodal sensor known for its role in detecting noxious stimuli such as heat, low pH, and various endogenous and exogenous chemicals, including capsaicin (B1668287). While initially characterized for its presence on sensory neurons and its involvement in pain pathways, research has revealed functional TRPV1 expression in various non-neuronal tissues, suggesting a broader involvement in diverse biochemical networks . These extra-neuronal locations include vascular endothelial cells, vascular smooth muscle cells, immune cells, hepatocytes, and platelets .
TRPV1 channels are ligand-gated nonselective cation channels . Their activation leads to a cation influx, notably calcium, which can trigger downstream signaling cascades within the cell researchgate.net. The activity of TRPV1 is subject to multiple levels of control, including reversible phosphorylation mediated by kinases such as protein kinase A (PKA) and protein kinase C (PKC), and dephosphorylation by phosphatases like calcineurin nih.gov. This phosphorylation status plays a significant role in determining receptor sensitization or tachyphylaxis nih.gov. This regulatory mechanism links TRPV1 to intracellular signaling pathways influenced by various endogenous substances, including bradykinin (B550075) and endogenous lipids like anandamide (B1667382) and eicosanoids .
Furthermore, TRPV1 can form heteromers with other TRPV channels or associate with putative regulatory proteins, adding another layer of complexity to its function within biochemical networks . Subcellular localization also influences TRPV1 activity; while the membrane-bound form acts as a cation channel, TRPV1 is also found on the endoplasmic reticulum in forms with differential regulation .
This compound is identified as a TRPV1 agonist mybiosource.com. However, studies investigating its effects on vascular TRPV1 receptors have shown that this compound was ineffective at acutely evoking activation or vasoconstriction in isolated skeletal muscle arteries at tested concentrations researchgate.netnih.gov. Despite the lack of acute functional response, this compound was able to induce complete desensitization (tachyphylaxis) of vascular TRPV1 after prolonged exposure, similar to the action of resiniferatoxin (B1680534) and anandamide nih.gov. This suggests that this compound interacts with vascular TRPV1 in a manner that leads to receptor desensitization without initial activation, potentially through mechanisms involving phosphorylation nih.gov.
The involvement of TRPV1 in biochemical networks extends to its influence on vascular function. Activation of TRPV1 in arterial smooth muscle cells can lead to an increase in intracellular Ca²⁺ concentrations and endothelium-independent vasoconstriction researchgate.net. However, the specific response can vary depending on the vessel location and the concentration of the agonist researchgate.net.
Influence of this compound on Related Metabolic Processes
The influence of TRPV1 activation on metabolic processes has been explored, particularly concerning the sympathetic nervous system and energy metabolism . Studies have indicated that TRPV1 agonists, such as capsaicin, can impact energetic metabolism through the stimulation of the sympathetic nervous system .
While direct research detailing the specific influence of this compound on metabolic processes is limited in the provided search results, its action as a TRPV1 agonist suggests potential indirect effects based on the known roles of TRPV1 in metabolic regulation. TRPV1 is expressed in various tissues involved in metabolism, including hepatocytes .
Metabolism itself is a complex network of biochemical reactions that provide energy and synthesize new organic material, mediated by enzymes . Key metabolic pathways include glycolysis, the tricarboxylic acid (TCA) cycle, fatty acid oxidation, and the synthesis of lipids, cholesterol, and bile acids explorationpub.comnih.gov. These pathways are interconnected and tightly regulated nih.gov.
Given that TRPV1 is present in hepatocytes and can influence intracellular calcium levels, and considering the central role of the liver in metabolic processes like bile acid synthesis, cholesterol metabolism, and lipid metabolism, it is plausible that this compound, as a TRPV1 agonist, could indirectly influence these pathways explorationpub.com. For instance, bile acids themselves are important metabolic regulators of glucose and lipid homeostasis, and their synthesis is a major catabolic pathway for hepatic cholesterol . The regulation of bile acid metabolism involves complex enzymatic pathways and nuclear receptors .
Further research specifically investigating the effects of this compound on key metabolic pathways and enzymes in relevant tissues would be necessary to fully elucidate its influence on metabolic processes.
Jyl 273 in in Vitro Research Models
Cell Line-Based Investigations
Cell lines provide a controlled and reproducible system for studying the effects of compounds like JYL-273 on specific receptors or pathways.
Utilization of Recombinant Cell Lines (e.g., CHO-TRPV1)
Recombinant cell lines, specifically engineered to express target proteins such as TRPV1, are valuable tools for assessing compound activity. This compound has been characterized as a TRPV1 agonist in such systems. Studies utilizing Chinese hamster ovary (CHO) cells stably expressing rat TRPV1 (CHO-TRPV1) have been instrumental in determining the potency of this compound. The half-maximal inhibitory concentration (IC50) of this compound in CHO-TRPV1 cell lines has been reported as 361 nM, indicating its affinity and efficacy in activating the recombinant channel. nih.gov Calcium mobilization in CHO cells expressing rat TRPV1 (CHO/rVR1) following treatment with this compound has also been assessed using calcium imaging techniques. scbt.com
Studies in Primary Cell Cultures (e.g., isolated smooth muscle cells)
Primary cell cultures, derived directly from tissues, offer a more physiologically relevant context compared to immortalized cell lines. Research on this compound has included studies on isolated smooth muscle cells and pressurized skeletal muscle arterioles to investigate its effects on vascular smooth muscle-expressed TRPV1. In studies using isolated arteries, this compound was evaluated for its ability to induce changes in arteriolar diameter. At concentrations ranging from 0.1 nM to 1 µM, this compound was found to be ineffective at acutely activating vascular TRPV1 receptors and did not evoke a functional response. However, prolonged exposure to this compound (1 µM for 20 minutes) in these isolated arteries resulted in complete desensitization (tachyphylaxis) of TRPV1, preventing a subsequent response to capsaicin (B1668287), a known TRPV1 agonist. This suggests that while this compound may not induce acute vasoconstriction in this model, it interacts with vascular TRPV1 in a manner that leads to receptor desensitization. Capsaicin, in comparison, has been shown to increase intracellular Ca2+ in isolated smooth muscle cells.
Functional and Mechanistic Cellular Assays
Various cellular assays are employed to understand the functional consequences of this compound interaction with its targets and the underlying mechanisms.
Calcium Imaging and Fluorescent Reporter Assays
Calcium imaging is a widely used technique to monitor changes in intracellular calcium levels, a key indicator of TRPV1 channel activation. This method has been applied to study calcium mobilization in CHO/rVR1 cells in response to this compound. scbt.com Fluorescent indicator dyes, such as fluo-4, are used in these assays to visualize and quantify calcium influx or release. The ability of compounds to block changes in intracellular calcium mediated by TRPV1 receptors is also assessed using such methods.
Electrophysiological Analysis of Ion Channel Currents
Electrophysiological techniques, such as patch clamp, are crucial for directly measuring ion flow through channels like TRPV1. These methods allow for the analysis of channel currents and a detailed understanding of channel gating and modulation. Patch clamp electrophysiology has been utilized in in vitro studies to assess the functionality of TRPV1 channels upon application of various activators and inhibitors. While electrophysiological analysis is a standard technique in TRPV1 research and is used in studies involving compounds like this compound, specific current data for this compound from electrophysiological experiments were not detailed in the reviewed literature.
Genetic and Molecular Perturbation Studies
Genetic and molecular perturbation techniques are indispensable tools in in vitro research for dissecting the specific roles of target proteins like TRPV1 and understanding the mechanisms underlying the effects of compounds such as this compound. By altering the expression levels or functional properties of TRPV1, researchers can gain insights into TRPV1-dependent cellular responses and validate the specificity of pharmacological agents.
Jyl 273 in in Vivo Preclinical Research Models
Selection and Validation of Animal Models for TRPV1 Research
Preclinical research into TRPV1 agonists and antagonists relies on carefully selected animal models that recapitulate aspects of human TRPV1 physiology and pharmacology. Rodent models, particularly rats and mice, are commonly employed due to their genetic tractability and the availability of research tools, including TRPV1 knockout lines. researchgate.netresearchgate.net
Rodent Models (e.g., rat, mouse) and TRPV1 Knockout Models
Studies investigating the effects of TRPV1 agonists like JYL-273 frequently utilize rats for behavioral assays assessing sensory activation. researchgate.netresearchgate.net For evaluating vascular responses mediated by TRPV1, isolated, pressurized skeletal muscle arterioles obtained from rats and both wild-type and TRPV1 knockout mice serve as valuable ex vivo models. researchgate.netresearchgate.net The use of TRPV1 knockout mice is instrumental in validating that observed responses to TRPV1 agonists are indeed dependent on the presence of the functional channel. researchgate.netresearchgate.net For instance, constrictor responses to capsaicin (B1668287) observed in isolated arteries from wild-type mice are absent in arteries from TRPV1 knockout mice, confirming TRPV1 mediation. researchgate.netresearchgate.net
Relevance of Model Systems to TRPV1 Physiology and Pharmacology
The chosen animal models and ex vivo preparations are relevant to understanding TRPV1 physiology and pharmacology because they allow for the investigation of TRPV1 function in distinct tissue environments where the channel is expressed. researchgate.netresearchgate.netbiomedgrid.com Studying TRPV1 in both sensory neurons (via behavioral assays) and vascular tissue (via isolated arterioles) is particularly important, as research has indicated that arteriolar TRPV1 can exhibit different pharmacological properties compared to those located on sensory neurons. researchgate.netresearchgate.net This highlights the necessity of using diverse model systems to fully characterize the effects of TRPV1-targeting compounds.
Investigation of Systemic and Organ-Specific TRPV1 Responses
Research into this compound has involved the investigation of its effects on both systemic (as indicated by behavioral responses) and organ-specific (vascular) TRPV1 activity.
Analysis of Vascular Responses in Isolated Arterioles
The effect of this compound on vascular responses has been assessed in isolated, pressurized skeletal muscle arterioles. In these ex vivo preparations from rats, this compound was found to be without effect in evoking arteriolar vasoconstriction across a concentration range of 0.1 nM to 1 µM. Despite the lack of a direct constrictor effect, incubation with this compound at 1 µM for 20 minutes resulted in complete desensitization of arteriolar TRPV1, as evidenced by the absence of a response to subsequent application of capsaicin. This suggests that while this compound may not act as a potent constrictor agonist on vascular smooth muscle TRPV1, it can still interact with and desensitize these receptors. Studies also involve measuring changes in intracellular Ca2+ in the arteriolar wall and isolated smooth muscle cells to understand the cellular mechanisms underlying TRPV1-mediated vascular responses. researchgate.netresearchgate.net
Assessment of Sensory Activation in Behavioral Assays (e.g., eye wiping assay)
Sensory activation mediated by TRPV1 is commonly evaluated in rats using behavioral assays such as the eye wiping assay. researchgate.netresearchgate.net In this assay, the application of TRPV1 agonists to the eye surface elicits a characteristic eye wiping response, the frequency of which serves as a measure of sensory neuron activation. Studies have shown that this compound increased the number of responses in the eye wiping assay, indicating its ability to induce sensory activation. researchgate.netresearchgate.net This effect was observed despite this compound not causing vasoconstriction in isolated arterioles, highlighting a differential effect on neuronal versus vascular TRPV1.
Differential Effects of this compound on Distinct TRPV1-Expressing Tissues
The research findings on this compound demonstrate a clear differential effect on TRPV1 receptors in different tissues. While this compound effectively induced sensory activation in the rat eye wiping assay, it did not cause vasoconstriction in isolated rat skeletal muscle arterioles. researchgate.netresearchgate.net This distinction in activity underscores the concept that TRPV1 channels in sensory neurons and vascular smooth muscle may possess different pharmacological profiles. researchgate.netresearchgate.net The ability of this compound to desensitize vascular TRPV1 without causing a contractile response further supports the notion of tissue-specific TRPV1 properties and responses to agonists.
The following table summarizes the observed effects of this compound in different preclinical models:
| Model System | Tissue/Cell Type | This compound Effect | Citation |
| Rat eye wiping assay (in vivo) | Sensory neurons | Increased sensory activation (eye wiping responses) | researchgate.netresearchgate.net |
| Isolated rat skeletal muscle arterioles (ex vivo) | Vascular smooth muscle TRPV1 | No vasoconstriction | researchgate.net |
| Isolated rat skeletal muscle arterioles (ex vivo) | Vascular smooth muscle TRPV1 | Induced desensitization to capsaicin |
Synthetic and Structural Investigations of Jyl 273
Chemical Synthesis Methodologies
The chemical synthesis of compounds structurally related to TRPV1 agonists like JYL-273 often involves multi-step processes utilizing various reaction types and strategies to achieve desired molecular transformations. While specific detailed synthetic routes solely for this compound are not extensively detailed in the provided search results, general principles and approaches for synthesizing similar complex molecules and TRPV1 modulators can be inferred.
Reported Synthetic Routes and Optimization Strategies
General organic synthesis methodologies are applied in the creation of complex chemical compounds. These methods can involve sequential reactions, each requiring work-up to isolate intermediates, or convergent approaches where fragments are synthesized separately and then coupled. Optimization of synthetic routes is a crucial aspect, aiming to improve yield, reduce costs, and minimize waste, aligning with principles of green chemistry. Techniques such as microwave-assisted reactions, ultrasound-assisted processes, and the use of catalysts are employed to enhance efficiency and selectivity in chemical synthesis. wikipedia.org Optimization can involve evaluating different reaction conditions, catalysts, and purification procedures.
While specific reported synthetic routes and optimization strategies for this compound itself are not prominently featured in the search results, research on related TRPV1 agonists and complex organic molecules highlights common practices. For instance, the synthesis of other complex molecules involves carefully planned sequences of reactions, and optimization efforts focus on improving yields and simplifying procedures. mdpi-res.comacs.org
Development of Novel Synthetic Approaches for Analog Generation
The development of novel synthetic approaches is essential for generating analogs of lead compounds like this compound. This involves designing new reaction sequences or adapting existing methodologies to create structural variations of the parent compound. The goal is to explore the impact of chemical modifications on the compound's properties, particularly its interaction with biological targets like TRPV1. wikipedia.org
Generating libraries of analogs often utilizes techniques such as combinatorial chemistry, allowing for the rapid synthesis of a diverse set of related molecules. Novel approaches can also involve the strategic use of specific chemical reactions, such as intramolecular cyclization processes or Michael-addition/alkylation sequences, to build the core structure or introduce specific substituents. mdpi.com The ability to synthesize a range of analogs is critical for comprehensive structure-activity relationship studies.
Structure-Activity Relationship (SAR) Studies for TRPV1 Agonism
Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a compound relates to its biological activity. For this compound and other TRPV1 agonists, SAR studies aim to identify the specific parts of the molecule responsible for activating the TRPV1 channel and how modifications to these parts affect potency and selectivity.
This compound has been identified as a TRPV1 agonist. However, studies have shown that its effect on certain TRPV1-mediated responses can differ from other agonists like capsaicin (B1668287). For example, in one study, this compound, similar to resiniferatoxin (B1680534), was able to desensitize vascular TRPV1 without causing apparent vascular constriction, unlike capsaicin which evoked a constrictor response. This suggests that while this compound activates TRPV1, the downstream effects or the nature of activation might have subtle differences compared to other agonists, highlighting areas for SAR investigation.
Identification of Key Pharmacophores and Structural Determinants for TRPV1 Activation
Key pharmacophores are the essential structural features of a molecule that are recognized by a biological target and are responsible for its activity. For TRPV1 agonists, the vanilloid group, as found in capsaicin, is a well-known pharmacophore involved in binding to the capsaicin-binding site within the channel. windows.net This site is located in the intracellular leaflet of the channel. mdpi.com
Studies on TRPV1 agonists and antagonists indicate that the properties of the "head" region of capsaicin-like molecules play an essential role in modulating potency and affinity by coordinating residues located at the lower end of transmembrane helices S3 and S4. windows.net While the specific key pharmacophores of this compound are not explicitly detailed, its classification as a TRPV1 agonist suggests it possesses structural features that allow it to interact with the channel, likely at or near the capsaicin binding site. windows.net
Exploration of Chemical Modifications to Modulate Potency or Selectivity
Exploring chemical modifications is a core aspect of SAR studies to modulate the potency and selectivity of compounds. By systematically altering different parts of the this compound structure, researchers can investigate how these changes impact its ability to activate TRPV1 and whether they introduce selectivity for specific TRPV1-mediated responses or reduce off-target effects.
The observation that this compound can desensitize vascular TRPV1 without causing vasoconstriction, unlike capsaicin, suggests that structural differences between these agonists lead to differential functional outcomes. This highlights the potential for chemical modifications to fine-tune the activity of TRPV1 agonists, potentially leading to compounds with more desirable pharmacological profiles. For instance, modifications could aim to enhance the desensitizing effect while minimizing vasoconstrictor activity.
The vanilloid binding site in TRPV1 is known to accommodate various ligands, and small molecules with structural similarities to the capsaicin "head" appear to provide a modular scaffold for designing potent and selective ligands. windows.net This suggests that modifications to the corresponding region in this compound could be a fruitful area for research to modulate its activity.
Computational Chemistry and Molecular Modeling
Computational chemistry and molecular modeling play a significant role in understanding the interaction between this compound and TRPV1 at a molecular level. These techniques can complement experimental SAR studies by providing insights into binding poses, interaction energies, and the conformational changes of both the ligand and the receptor. anu.edu.au
Molecular modeling can be used to predict how this compound fits into the binding site of TRPV1, identifying key residues involved in the interaction. This can help explain the observed activity and guide the design of new analogs with improved properties. Studies on other TRPV1 ligands have utilized molecular modeling to reveal putative binding sites and understand the allosteric coupling between different activation sites.
Computational techniques, such as molecular dynamics simulations, can provide information about the stability of the ligand-receptor complex and the dynamic behavior of the channel upon ligand binding. windows.net While specific computational studies on this compound are not detailed in the provided results, the application of these methods to TRPV1 and its ligands is a common practice in the field of rational drug design. mdpi.com
Computational chemistry can also assist in prioritizing potential new ligands by predicting their molecular and pharmacokinetic properties, thereby reducing the need for extensive experimental testing. windows.net
Molecular Docking and Binding Energy Calculations with TRPV1 Structures
Molecular docking studies are computational techniques used to predict the preferred orientation (binding pose) of a ligand when it is bound to a receptor and to estimate the strength of the association or binding affinity. While molecular docking and binding energy calculations are commonly employed to investigate the interaction between small molecules and target proteins like TRPV1, specific detailed research findings, including data tables, pertaining to molecular docking studies specifically with this compound and TRPV1 structures were not found in the available literature. Studies involving molecular docking with TRPV1 have been reported for other compounds, such as neohesperidin, calcitriol, and various plant secondary metabolites, to evaluate their potential as TRPV1 modulators and understand their binding interactions within the vanilloid binding pocket. These studies often involve calculating binding energies to assess the predicted affinity of the ligand for the receptor.
Molecular Dynamics Simulations of this compound-TRPV1 Complexes
Molecular dynamics (MD) simulations provide insights into the dynamic behavior of biological macromolecules and their interactions with ligands over time. These simulations can reveal conformational changes in the protein upon ligand binding, assess the stability of the ligand-receptor complex, and provide a more detailed picture of the binding process compared to static docking methods. Although MD simulations have been extensively used to study the dynamics and activation mechanisms of the TRPV1 channel, including investigations into heat activation, oxidation-induced activation, and regulation by lipids, specific detailed research findings from molecular dynamics simulations of this compound in complex with TRPV1 structures were not available in the consulted sources. MD simulations involving other TRPV1 agonists and antagonists have contributed to understanding the allosteric coupling between different domains of the channel and how ligand binding influences the open or closed states.
Advanced Methodologies in Jyl 273 Research
Target Identification and Validation Techniques for Small Molecules
Identifying the specific protein targets that small molecules like JYL-273 interact with is a fundamental step in understanding their biological activity. Validation of these targets confirms the functional relevance of the interaction.
Proteomics-Based Approaches (e.g., Drug Affinity Responsive Target Stability - DARTS)
Proteomics-based approaches are instrumental in identifying the proteins that a small molecule binds to within a complex biological system. Drug Affinity Responsive Target Stability (DARTS) is one such technique that leverages the principle that when a small molecule binds to a protein, it can alter the protein's stability against protease digestion. ntu.edu.sgspringernature.com By comparing the proteolytic pattern of proteins in the presence and absence of this compound, researchers can identify proteins that are protected from degradation by this compound binding. springernature.com Subsequent analysis using mass spectrometry can then identify these protected proteins, revealing potential targets of this compound. ntu.edu.sg This method is particularly valuable as it does not require modification of the small molecule, allowing for the study of the native compound. springernature.com
Genomic and Transcriptomic Profiling to Uncover this compound-Related Mechanisms
Genomic and transcriptomic profiling provide insights into how this compound might influence gene expression patterns and cellular pathways. Genomic analysis can reveal potential genetic factors that influence the response to this compound, although direct studies on this compound's impact on the genome were not prominently found in the search results. Transcriptomic profiling, often performed using techniques like RNA sequencing, allows for the comprehensive analysis of all RNA molecules in a cell or tissue. By comparing the transcriptome of cells or tissues treated with this compound to untreated controls, researchers can identify genes that are upregulated or downregulated in response to the compound. This differential gene expression can point towards the biological processes and pathways affected by this compound, providing clues about its mechanism of action beyond direct target binding. For example, transcriptomic analysis has been used to understand the effects of various stimuli on cellular processes.
High-Throughput and High-Content Screening Applications
High-throughput screening (HTS) and high-content screening (HCS) are powerful tools for rapidly assessing the biological activity of large numbers of compounds or experimental conditions. alitheagenomics.com
Screening for this compound Analogs or Synergistic Modulators
HTS is frequently employed in drug discovery to screen vast libraries of compounds to identify those that exhibit a desired biological activity. alitheagenomics.com In the context of this compound research, HTS can be used to screen libraries of structurally related compounds (analogs) to identify those with improved potency, selectivity, or different functional effects on TRPV1 or other potential targets. Similarly, HTS can be used to screen for synergistic modulators – compounds that, when used in combination with this compound, produce a greater effect than either compound alone. alitheagenomics.com This involves setting up miniaturized assays that can be rapidly performed across many wells of a microplate, each containing a different compound or combination of compounds. alitheagenomics.com
Miniaturization and Automation of Cellular Assays for this compound Studies
The application of HTS and HCS to this compound research necessitates the miniaturization and automation of cellular assays. alitheagenomics.com Cellular assays, which measure the response of living cells to this compound, can provide more physiologically relevant information than biochemical assays using isolated proteins. alitheagenomics.com Miniaturization to formats like 96, 384, or 1536-well plates allows for a significant reduction in the amount of compound and reagents needed, as well as increasing the number of data points per experiment. alitheagenomics.com Automation, using robotic liquid handling systems and automated plate readers or microscopes, enables the rapid processing of these miniaturized assays, making large-scale screening feasible. alitheagenomics.comvisitron.de HCS, in particular, utilizes automated microscopy and image analysis to extract multiparametric data from individual cells within a population, providing richer information about the cellular effects of this compound or related compounds. alitheagenomics.comvisitron.de
Omics-Based Investigations
Beyond proteomics, genomics, and transcriptomics, other "omics" approaches can provide a more holistic view of this compound's effects. While specific details on this compound and other omics (like metabolomics or lipidomics) were not extensively found in the search results, these methodologies are generally applicable to understanding the broader biological impact of a small molecule. Metabolomics, for instance, could reveal how this compound alters the metabolic profile of cells or tissues. Lipidomics could provide insights into its effects on lipid signaling pathways, which are relevant given TRPV1's role as an ion channel. statpearls.com The integration of data from multiple omics platforms can provide a systems-level understanding of this compound's interactions and effects.
Compound Table
| Compound Name | PubChem CID |
| This compound | 9806014 labsolu.cacenmed.comnih.gov |
| Capsaicin (B1668287) | 1548947 |
| Resiniferatoxin (B1680534) | 104834 |
| MSK-195 | Not found in search results with CID |
| JYL-79 | Not found in search results with CID |
| JYL-1511 | Not found in search results with CID |
| AMG9810 | 11284655 |
| Anandamide (B1667382) | 5281960 |
Data Table
Based on the search results, this compound was found to be ineffective at evoking arteriolar vasoconstriction in isolated rat skeletal muscle arteries, unlike other TRPV1 agonists such as capsaicin and MSK-195. However, this compound was able to desensitize the receptors to subsequent capsaicin application, similar to resiniferatoxin and anandamide.
Transcriptomics and Proteomics in this compound Treated Systems
Transcriptomics involves the comprehensive study of the complete set of RNA transcripts produced by an organism under specific conditions. By analyzing changes in mRNA levels, researchers can identify genes that are upregulated or downregulated in response to a compound like this compound. This provides insights into the transcriptional programs altered by the compound, potentially revealing affected pathways and biological processes.
Proteomics, on the other hand, focuses on the large-scale study of proteins, particularly their structures and functions. Proteomic analysis of this compound treated systems would aim to identify changes in protein abundance, post-translational modifications, and protein-protein interactions. Since proteins are the primary functional molecules in cells, understanding alterations in the proteome can directly illuminate the cellular responses and mechanisms triggered by this compound.
Applied to this compound, transcriptomics and proteomics could theoretically be used to investigate how the compound's interaction with TRPV1 or other potential targets influences gene expression and protein profiles in relevant cell types or tissues. For instance, researchers might look for changes in the expression of genes involved in pain signaling, inflammation, or calcium handling, given this compound's activity at TRPV1 scbt.com. Proteomics could potentially reveal changes in the abundance or modification of TRPV1 itself, as well as downstream signaling proteins or enzymes affected by TRPV1 activation.
However, based on the currently available information, specific research findings detailing the transcriptomic or proteomic landscape in systems treated with this compound have not been identified in the conducted search.
Metabolomics to Elucidate Downstream Biochemical Changes
In the context of this compound, metabolomics could be employed to identify and quantify changes in the concentrations of various metabolites following treatment. Given this compound's role as a TRPV1 agonist scbt.com, which is a calcium-permeable channel, metabolomic studies might investigate alterations in pathways related to calcium signaling, energy metabolism, or the production of signaling lipids that can interact with TRPV1. For example, changes in levels of arachidonic acid metabolites, which are known to modulate TRPV1 activity, could be explored.
Metabolomic analysis could potentially reveal the downstream biochemical consequences of TRPV1 activation by this compound, providing a broader view of its impact on cellular function beyond initial receptor binding. This could include changes in neurotransmitter levels, inflammatory mediators, or other small molecules involved in the physiological responses mediated by TRPV1.
Future Directions and Research Gaps for Jyl 273
Elucidation of Remaining Unknowns in JYL-273's Mechanism of Action
Despite this compound being characterized as a TRPV1 agonist , the precise molecular details of its interaction with the channel warrant further investigation. TRPV1 can be activated by various stimuli, including capsaicin (B1668287), heat, and protons, via distinct mechanisms and binding sites . Future research should aim to fully elucidate how this compound interacts with the TRPV1 receptor at the molecular level. This includes identifying the specific binding site(s) of this compound on the channel protein and understanding the conformational changes induced upon binding that lead to channel activation. Advanced techniques such as cryo-electron microscopy (cryo-EM) in complex with this compound, similar to studies conducted with other TRPV1 modulators, could provide high-resolution structural insights . Electrophysiological studies could further characterize the kinetics of this compound binding and channel gating, potentially revealing unique aspects compared to other known TRPV1 agonists. Understanding if this compound's activation profile is polymodal or specific to certain activation pathways is a key research gap.
Development of Advanced In Vitro and In Vivo Research Models
To comprehensively study this compound's effects, the development and utilization of more advanced research models are crucial. While initial studies may employ standard cell lines expressing TRPV1, future work could benefit from using more physiologically relevant in vitro models. This might include primary sensory neurons or induced pluripotent stem cell (iPSC)-derived neuronal models that endogenously express TRPV1, allowing for the study of this compound in a more native cellular context. Furthermore, the development of sophisticated co-culture systems could help investigate the interactions between TRPV1-expressing neurons and other cell types involved in signaling or inflammatory processes. In vivo research models should move beyond basic assessments to include more nuanced models of conditions potentially modulated by TRPV1 activity, allowing for a better understanding of this compound's effects in a complex biological system. Utilizing genetically modified animal models with altered TRPV1 expression or function could also provide valuable insights into the in vivo relevance of this compound's activity.
Investigation of Polypharmacology and Off-Target Interactions Beyond TRPV1
While this compound is primarily recognized for its TRPV1 agonism, a thorough investigation into its potential polypharmacology and off-target interactions is essential. Drugs can interact with multiple targets, which may lead to either unintended side effects or potentially beneficial therapeutic effects through polypharmacology . Future research should employ broad screening approaches, such as in vitro pharmacological profiling against a diverse panel of receptors, enzymes, and ion channels, to identify any unintended binding partners of this compound. Computational methods can also be utilized to predict potential off-targets based on the chemical structure of this compound . Identifying and characterizing any off-target interactions are critical steps in understanding the complete pharmacological profile of this compound and assessing its specificity. This knowledge is vital for interpreting results from both in vitro and in vivo studies and for guiding any potential future development.
Computational Prediction and Design of Novel TRPV1 Modulators Based on this compound Scaffold
The chemical structure of this compound can serve as a valuable scaffold for the computational prediction and design of novel TRPV1 modulators. By analyzing the structural features of this compound that are critical for its interaction with TRPV1, computational approaches such as quantitative structure-activity relationship (QSAR) modeling, molecular docking, and molecular dynamics simulations can be employed . These methods can help predict how modifications to the this compound structure might affect its binding affinity, efficacy, and selectivity for TRPV1. This can guide the rational design of new chemical entities with potentially improved pharmacological properties, such as increased potency, altered efficacy (e.g., partial agonism or antagonism), or reduced off-target activity. Virtual screening of chemical libraries based on the this compound scaffold or its predicted binding mode could also identify novel chemotypes with similar activity.
Contribution of this compound Research to Broader TRPV1 Biology and Chemical Space Exploration
Research on this compound can significantly contribute to the broader understanding of TRPV1 biology and the exploration of the chemical space around this important ion channel. As a specific chemical probe, this compound can be used to investigate the role of TRPV1 in various physiological and pathophysiological processes. Studies utilizing this compound can help delineate the specific contributions of TRPV1 activation in different cell types and tissues. Furthermore, understanding the detailed interaction of this compound with TRPV1 adds to the knowledge base regarding the structural requirements for TRPV1 modulation, expanding the known chemical space of TRPV1 ligands . This can inform the design of future studies and the development of new tools for probing TRPV1 function, ultimately advancing the understanding of this channel and its potential as a therapeutic target.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
